Cas no 400086-33-1 (Ethyl 3-(4-methylbenzoyl)amino-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate)

Ethyl 3-(4-methylbenzoyl)amino-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(4-methylbenzoyl)amino-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate
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Ethyl 3-(4-methylbenzoyl)amino-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E159230-25mg |
Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate |
400086-33-1 | 25mg |
$ 230.00 | 2022-06-05 | ||
TRC | E159230-50mg |
Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate |
400086-33-1 | 50mg |
$ 380.00 | 2022-06-05 | ||
A2B Chem LLC | AI73842-1g |
ethyl 3-(4-methylbenzamido)-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate |
400086-33-1 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI73842-10mg |
ethyl 3-(4-methylbenzamido)-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate |
400086-33-1 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI73842-1mg |
ethyl 3-(4-methylbenzamido)-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate |
400086-33-1 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI73842-5mg |
ethyl 3-(4-methylbenzamido)-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate |
400086-33-1 | >90% | 5mg |
$214.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00913802-1g |
Ethyl 3-(4-methylbenzamido)-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate |
400086-33-1 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
A2B Chem LLC | AI73842-500mg |
ethyl 3-(4-methylbenzamido)-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate |
400086-33-1 | >90% | 500mg |
$720.00 | 2024-04-20 |
Ethyl 3-(4-methylbenzoyl)amino-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
Ethyl 3-(4-methylbenzoyl)amino-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylateに関する追加情報
Ethyl 3-(4-methylbenzoyl)amino-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate (CAS No. 400086-33-1): An Overview of a Promising Compound in Medicinal Chemistry
Ethyl 3-(4-methylbenzoyl)amino-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate (CAS No. 400086-33-1) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyran derivatives and is characterized by the presence of a trifluoromethyl group, a methylbenzoyl moiety, and an ethyl ester functionality. These structural elements contribute to its diverse biological activities and make it a valuable candidate for further research and development.
The trifluoromethyl group is a well-known substituent in medicinal chemistry, known for its ability to enhance the lipophilicity and metabolic stability of molecules. This property is particularly advantageous in drug design, as it can improve the bioavailability and pharmacokinetic profiles of compounds. In the case of Ethyl 3-(4-methylbenzoyl)amino-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate, the trifluoromethyl group likely plays a crucial role in modulating its biological activity and interactions with target proteins.
The methylbenzoyl moiety, on the other hand, introduces aromaticity and additional functional groups that can participate in various chemical reactions and interactions. Aromatic compounds are often associated with high binding affinities to biological targets, making them valuable in the development of potent and selective drugs. The combination of the methylbenzoyl group with the trifluoromethyl substituent in Ethyl 3-(4-methylbenzoyl)amino-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate suggests that this compound may exhibit enhanced binding properties and selectivity towards specific targets.
The ethyl ester functionality is another key feature of this compound. Esters are commonly used in drug design to improve solubility, stability, and bioavailability. The ethyl ester group can be hydrolyzed by esterases in vivo, potentially releasing an active carboxylic acid metabolite that can exert therapeutic effects. This property makes Ethyl 3-(4-methylbenzoyl)amino-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate an attractive candidate for prodrug strategies, where the parent compound is designed to be biologically inactive or less active until it is converted into its active form within the body.
Recent studies have explored the potential therapeutic applications of Ethyl 3-(4-methylbenzoyl)amino-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate in various disease areas. One notable area of interest is its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Preliminary research has shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators.
Another promising application of Ethyl 3-(4-methylbenzoyl)amino-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate is in cancer therapy. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. The mechanism behind this selective cytotoxicity is not yet fully understood but may involve the modulation of signaling pathways involved in cell survival and proliferation.
In addition to its anti-inflammatory and anticancer properties, Ethyl 3-(4-methylbenzoyl)amino-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate has also shown potential as an antiviral agent. Research has indicated that this compound can inhibit the replication of certain viruses by interfering with viral entry or replication processes. This broad-spectrum antiviral activity makes it a promising candidate for further investigation as a potential treatment for viral infections.
The structural complexity of Ethyl 3-(4-methylbenzoyl)amino-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate also presents challenges in its synthesis and purification. However, advances in synthetic chemistry have enabled researchers to develop efficient routes for its production, making it more accessible for large-scale studies and potential clinical applications.
In conclusion, Ethyl 3-(4-methylbenzoyl)amino-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate (CAS No. 400086-33-1) is a multifaceted compound with a range of potential therapeutic applications. Its unique structural features, including the trifluoromethyl, methylbenzoyl, and ethyl ester groups, contribute to its diverse biological activities and make it an exciting area of research in medicinal chemistry. Further studies are warranted to fully explore its mechanisms of action and optimize its therapeutic potential.
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